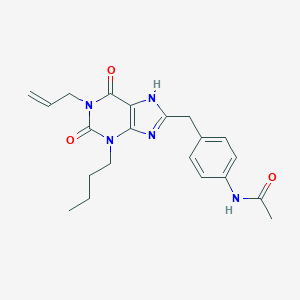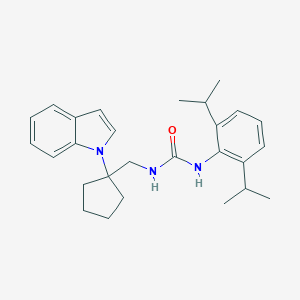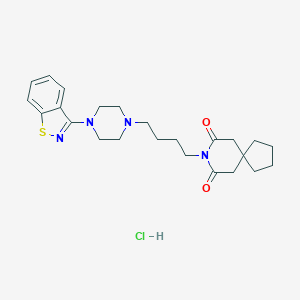![molecular formula C11H14N4O3 B130928 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 149519-40-4](/img/structure/B130928.png)
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and biotechnology. This compound is a nucleoside analogue that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one involves the inhibition of DNA synthesis. This compound is incorporated into the DNA molecule during replication, which leads to the termination of DNA synthesis and the inhibition of cell growth.
Biochemical And Physiological Effects
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one has been shown to have several biochemical and physiological effects. In addition to its anticancer and antiviral properties, this compound has also been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of certain inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The advantages of using 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one in lab experiments include its ability to inhibit DNA synthesis and its potential applications in the fields of medicine and biotechnology. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanisms of action and potential side effects.
Future Directions
There are several future directions for the study of 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one. One potential direction is the development of new methods for synthesizing this compound, which could lead to the development of new analogues with improved properties. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound, which could lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one involves several steps, including the protection of the hydroxyl group, the formation of the pyrimidine ring, and the deprotection of the hydroxyl group. One of the most commonly used methods for synthesizing this compound is the Huisgen cycloaddition reaction, which involves the reaction of an azide and an alkyne to form a triazole ring.
Scientific Research Applications
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis. Additionally, this compound has also been studied for its antiviral properties, as it has been shown to inhibit the replication of certain viruses.
properties
CAS RN |
149519-40-4 |
|---|---|
Product Name |
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one |
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O3/c12-11-13-9-8(10(17)14-11)1-2-15(9)6-3-7(4-16)18-5-6/h1-2,6-7,16H,3-5H2,(H3,12,13,14,17)/t6-,7-/m1/s1 |
InChI Key |
QZBNVAJLJXORST-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@H](CO[C@H]1CO)N2C=CC3=C2NC(=NC3=O)N |
SMILES |
C1C(COC1CO)N2C=CC3=C2N=C(NC3=O)N |
Canonical SMILES |
C1C(COC1CO)N2C=CC3=C2NC(=NC3=O)N |
synonyms |
carbocyclic 3'-oxa-2',3'-dideoxy-7-deazaguanosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



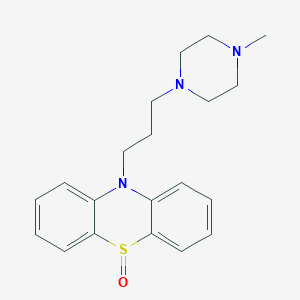
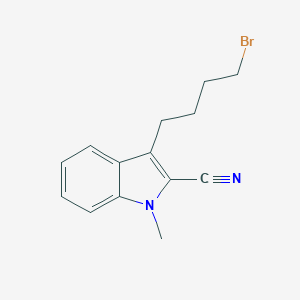
![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)
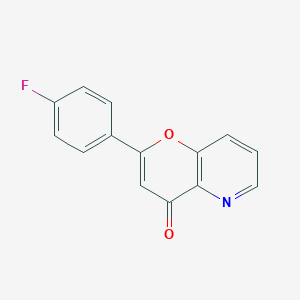
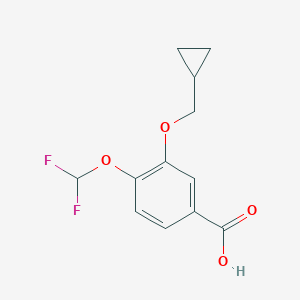
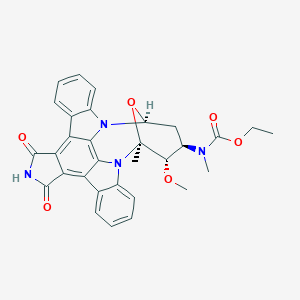
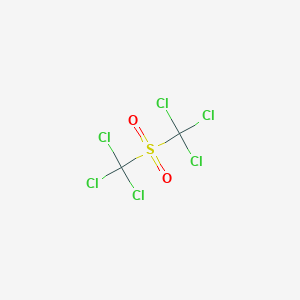
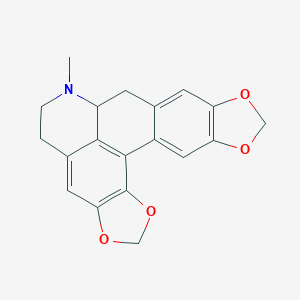
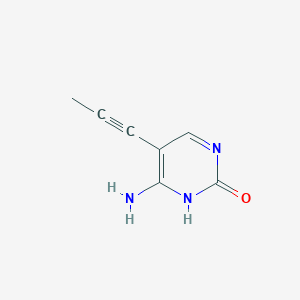
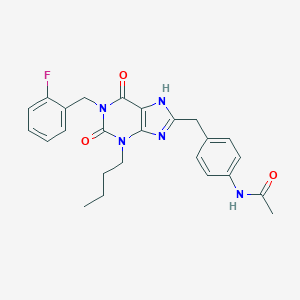
![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B130873.png)
